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Compound of Interest

Compound Name: RBN-3143

Cat. No.: B10855028 Get Quote

RBN-3143 & CYP3A4 Interactions: A Technical
Support Resource
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential for drug-drug interactions

(DDIs) between the PARP14 inhibitor, RBN-3143, and inducers of the cytochrome P450 3A4

(CYP3A4) enzyme system.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for RBN-3143?

A1: In vitro data indicate that RBN-3143 is predominantly metabolized by the cytochrome P450

3A4 (CYP3A4) enzyme system.[1]

Q2: Does RBN-3143 have the potential to induce its own metabolism (autoinduction)?

A2: While RBN-3143 is metabolized by CYP3A4, a study of multiple ascending doses did not

show evidence of significant autoinduction. At steady-state, the plasma area under the curve

(AUC) for RBN-3143 increased approximately 1.6-fold compared to the first day of dosing,

suggesting that significant autoinduction of its own metabolic clearance via CYP3A4 is unlikely.

[1]

Q3: Has the potential for RBN-3143 to induce CYP3A4 been studied clinically?
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A3: Yes, a pharmacokinetic drug-drug interaction study was conducted in healthy volunteers to

determine if RBN-3143 induces CYP3A4.[1][2][3] The study used midazolam, a sensitive

CYP3A4 substrate, to assess the induction potential of RBN-3143.[1][2][3][4]

Q4: What were the findings of the clinical DDI study with midazolam?

A4: The study found that RBN-3143 is a weak inducer of CYP3A4 in most individuals.[1][2][3]

Co-administration of RBN-3143 at a dose of 300 mg twice daily for 14 days with a single 2 mg

oral dose of midazolam resulted in a modest decrease in midazolam exposure.[1][2][3]

Troubleshooting and Experimental Guidance
Issue: Unexpected variability in RBN-3143 plasma concentrations in preclinical or clinical

studies.

Potential Cause: Co-administration of medications that are inducers of CYP3A4. Strong

CYP3A4 inducers could potentially increase the metabolism of RBN-3143, leading to lower

systemic exposure and potentially reduced efficacy.

Recommendation:

Carefully review all co-administered medications in subjects or animals.

If a known CYP3A4 inducer is being used, consider the potential for a drug-drug interaction

and monitor RBN-3143 plasma concentrations more frequently.

For a list of common CYP3A4 inducers, refer to established pharmacology resources.

Issue: Designing a clinical study to assess the impact of a CYP3A4 inducer on RBN-3143
pharmacokinetics.

Guidance:

Select a strong or moderate CYP3A4 inducer (e.g., rifampin, efavirenz) as the perpetrator

drug.

Ensure the inducer is administered for a sufficient duration to achieve maximal induction

(typically 1-2 weeks).[5]
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Administer a single dose of RBN-3143 before and after the induction period.

Collect serial blood samples to determine the pharmacokinetic parameters of RBN-3143
(e.g., AUC, Cmax).

A significant decrease in RBN-3143 exposure in the presence of the inducer would confirm

the interaction.

Data Summary
Table 1: Pharmacokinetic Parameters of Midazolam Co-administered with RBN-3143

Parameter
Midazolam Alone
(Control)

Midazolam with
RBN-3143

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 0.92

AUCinf (ng*h/mL) 0.88

Data from a clinical drug-drug interaction study in healthy volunteers.[1][2][3]

Experimental Protocols
Clinical Drug-Drug Interaction Study of RBN-3143 and Midazolam

Study Design: An open-label, randomized, two-period crossover study in healthy volunteers.

[1][2][3][4]

Participants: Healthy adult volunteers.

Treatment:

Period 1: A single oral dose of 2 mg midazolam was administered.

Period 2: RBN-3143 was administered at a dose of 300 mg twice daily for 14 days. On

day 14, a single oral dose of 2 mg midazolam was co-administered with the morning dose

of RBN-3143.
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Pharmacokinetic Sampling: Serial blood samples were collected after each midazolam dose

to determine the plasma concentrations of midazolam and its major metabolite, 1'-

hydroxymidazolam.

Analysis: The pharmacokinetic parameters of midazolam (Cmax and AUC) were calculated

for each period and the geometric mean ratios were determined to assess the effect of RBN-
3143 on midazolam exposure.
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Caption: Metabolic pathway of RBN-3143 via CYP3A4 and the influence of inducers.
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Caption: Workflow for the clinical drug-drug interaction study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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